molecular formula C19H17Cl3N2S B1668104 Butoconazole CAS No. 64872-76-0

Butoconazole

Cat. No. B1668104
CAS RN: 64872-76-0
M. Wt: 411.8 g/mol
InChI Key: SWLMUYACZKCSHZ-UHFFFAOYSA-N
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Description

Butoconazole is an imidazole antifungal used in gynecology . It is used to treat vaginal yeast infections . It is also known by the brand names Gynazole-1 and Mycelex-3 .


Synthesis Analysis

The synthesis of Butoconazole involves converting p-chlorobenzyl chloride into a Grignard reagent, reacting with chloro epoxypropane to obtain 1-4-chloro-p-chlorophenyl butanol-2, introducing imidazole, converting the hydroxyl into chlorine, introducing 2,6-dichloro thiophenol to obtain Butoconazole, and acidifying with nitric acid to obtain Butoconazole nitrate .


Molecular Structure Analysis

Butoconazole has a molecular formula of C19H17Cl3N2S . Its average mass is 411.776 Da and its monoisotopic mass is 410.017792 Da .


Chemical Reactions Analysis

Butoconazole, like other imidazole derivatives, is presumed to function via inhibition of steroid synthesis . Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition .


Physical And Chemical Properties Analysis

Butoconazole has a density of 1.3±0.1 g/cm3, a boiling point of 566.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Antifungal Treatment

  • Scientific Field : Medical and Pharmaceutical Sciences .
  • Application Summary : Butoconazole is an imidazole antifungal used in gynecology . It has fungicidal activity in vitro against Candida spp. and has been demonstrated to be clinically effective against vaginal infections due to Candida albicans .
  • Methods of Application : Butoconazole is typically administered topically for the local treatment of vulvovaginal candidiasis .
  • Results or Outcomes : The treatment has been found to be effective in managing infections caused by Candida .

Chiral Separation and Analysis

  • Scientific Field : Analytical Chemistry .
  • Application Summary : Butoconazole is used in the chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques .
  • Methods of Application : The techniques involve the use of both liquid and gas chromatography, as well as electromigration methods .
  • Results or Outcomes : The methods have been successful in the enantiomeric discrimination of these drugs .

Pharmacokinetics Study

  • Scientific Field : Pharmacology .
  • Application Summary : Butoconazole is used in pharmacokinetics studies .
  • Methods of Application : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of butoconazole in human plasma .
  • Results or Outcomes : The method is simple, rapid, and has been applied successfully to a pharmacokinetics study of butoconazole nitrate suppositories in healthy Chinese females .

Intravaginal Drug Delivery

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Butoconazole is used in the development of versatile delivery platforms, such as soluble gels (sol–gels) coupled with applicators/devices, for the treatment of gynaecological conditions .
  • Methods of Application : Sol–gel systems, which undergo solution-to-gel transition, triggered by physiological conditions such as changes in temperature, pH, or ion composition, offer advantages of both solution- and gel-based drug formulations .
  • Results or Outcomes : These systems have potential to be used as a suitable drug delivery vehicle for other novel drug formulations, including micro- and nano-particulate systems, enabling the delivery of drug molecules of diverse physicochemical character .

Antitumor Drug Research

  • Scientific Field : Oncology .
  • Application Summary : Butoconazole, like other FDA-approved chiral small molecular-targeted drugs, has been continuously explored for new indications, new mechanisms, and novel combinations in antitumor drug research .
  • Methods of Application : This involves various experimental procedures and techniques in oncology research .
  • Results or Outcomes : The research progress of these drugs highlights the potential and advantages of their applications .

Treatment of Vulvovaginal Candidiasis

  • Scientific Field : Medical and Pharmaceutical Sciences .
  • Application Summary : Butoconazole is an imidazole antifungal used to treat vulvovaginal candidiasis . Candida albicans has been identified as the predominant species responsible for vulvovaginal candidasis .
  • Methods of Application : Butoconazole is administered as a vaginal cream .
  • Results or Outcomes : The treatment has been found to be effective in managing infections caused by Candida albicans .

Safety And Hazards

Butoconazole is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMUYACZKCSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate)
Record name Butoconazole [INN:BAN]
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DSSTOX Substance ID

DTXSID2048537
Record name Butaconazole
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Molecular Weight

411.8 g/mol
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Physical Description

Solid
Record name Butoconazole
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Solubility

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L
Record name Butoconazole
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Mechanism of Action

The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell.
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Product Name

Butoconazole

CAS RN

64872-76-0, 64872-77-1
Record name Butoconazole
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Melting Point

~159°C with decomposition (nitrate salt), 159 °C (decomposition)
Record name Butoconazole
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Synthesis routes and methods

Procedure details

Next we studied alternative solvents to replace the thionyl chloride in solvent function in the reaction step converting (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) into (1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole) (V). In the inert solvents which could be taken into account such as dichloromethane, toluene, chlorobenzene and dimethylformamide, the chlorinating reaction yielded a sticky reaction mixture which couldn't be processed. We have surprisingly found, however that when (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is dissolved in 1,2-dichloroethane and reacted with approximately equimolar amount of thionyl chloride reagent in the presence of catalytic amount of dimethylformamide at 30-35° C. temperature, a crystal suspension is obtained which is easy-to-stir during the whole reaction time, resulting in that chlorination proceeds completely giving 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (V) in quantitative yield. Being the compound sufficiently pure, it is not isolated, but separated by extraction and reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone to give 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (VI) (butoconazole).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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